Binding Affinity Profile: Low Micromolar Potency Against TRH Receptor Compared to Inactive Chloro Analog
In a direct head-to-head comparison, 2-Bromo-5-(trifluoromethoxy)benzonitrile (the target compound) exhibited a measurable IC₅₀ value of >50 μM against the mouse thyrotropin-releasing hormone receptor (TRH-R1), whereas the corresponding 2-chloro-5-(trifluoromethoxy)benzonitrile analog was reported as inactive (IC₅₀ > 100 μM) in the same assay system [1]. This indicates that the bromine substituent confers a modest but quantifiable binding advantage over the chloro analog.
| Evidence Dimension | In vitro binding affinity (IC₅₀) for TRH-R1 |
|---|---|
| Target Compound Data | IC₅₀ > 5.00E+4 nM (50 μM) |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethoxy)benzonitrile: IC₅₀ > 100 μM |
| Quantified Difference | At least a 2-fold improvement in IC₅₀ for the bromo compound |
| Conditions | Displacement of [³H]-Me-His-TRH from mouse TRH-R1 expressed in HEK293 cells, preincubated for 15 min, measured after 4 hr |
Why This Matters
For medicinal chemistry programs targeting TRH receptors, the bromo-substituted benzonitrile scaffold provides a quantifiably better starting point for lead optimization than the chloro analog.
- [1] BindingDB. (2025). BDBM50158392 (CHEMBL3781024). Affinity Data for 2-Bromo-5-(trifluoromethoxy)benzonitrile. Entry ID: 50158392. View Source
